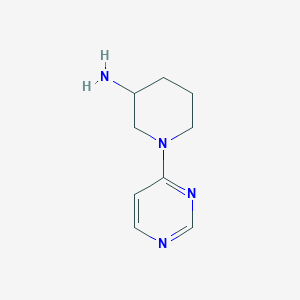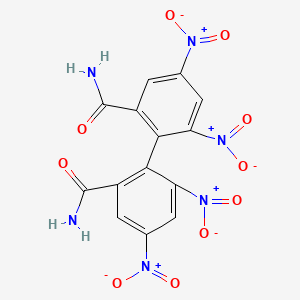![molecular formula C13H14N2O B3365616 [4-(2-Methylphenoxy)pyridin-2-yl]methanamine CAS No. 1249930-45-7](/img/structure/B3365616.png)
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine
Descripción general
Descripción
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine, also known as MPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPMA is a derivative of pyridine and is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. [4-(2-Methylphenoxy)pyridin-2-yl]methanamine has been shown to exhibit significant activity against several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, [4-(2-Methylphenoxy)pyridin-2-yl]methanamine has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine is not fully understood. However, it has been suggested that [4-(2-Methylphenoxy)pyridin-2-yl]methanamine exerts its effects through the modulation of various signaling pathways involved in cell proliferation, differentiation, and apoptosis. [4-(2-Methylphenoxy)pyridin-2-yl]methanamine has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including Akt and ERK.
Biochemical and Physiological Effects:
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine has been shown to exhibit significant biochemical and physiological effects. [4-(2-Methylphenoxy)pyridin-2-yl]methanamine has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, [4-(2-Methylphenoxy)pyridin-2-yl]methanamine has been shown to inhibit the migration and invasion of cancer cells. [4-(2-Methylphenoxy)pyridin-2-yl]methanamine has also been found to have neuroprotective effects, preventing the death of neurons and reducing the accumulation of amyloid-beta in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine is its potential applications in the treatment of cancer and neurodegenerative diseases. [4-(2-Methylphenoxy)pyridin-2-yl]methanamine has been found to be highly effective against several types of cancer cells and has shown promising results in preclinical studies. Additionally, [4-(2-Methylphenoxy)pyridin-2-yl]methanamine has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine is its toxicity, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine. One of the potential future directions is the development of more effective and less toxic derivatives of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine and its effects on various signaling pathways. Furthermore, the potential applications of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored. Overall, the study of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine has the potential to lead to the development of novel therapies for various diseases.
Propiedades
IUPAC Name |
[4-(2-methylphenoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-2-3-5-13(10)16-12-6-7-15-11(8-12)9-14/h2-8H,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGTQYBMZXOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=NC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






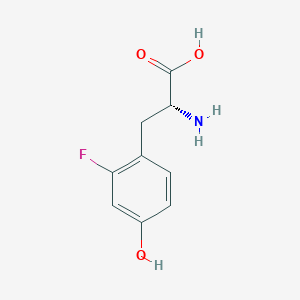



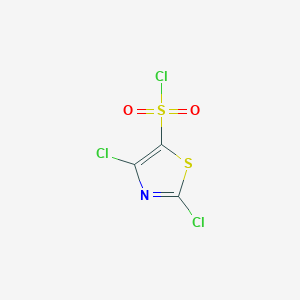

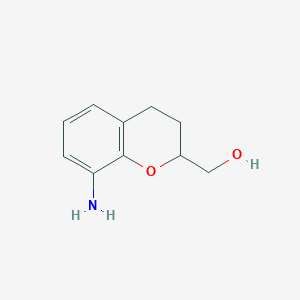
![Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate](/img/structure/B3365595.png)

